N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

Catalog No.
S3109861
CAS No.
201466-87-7
M.F
C9H7F6N
M. Wt
243.152
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)anilin...

CAS Number

201466-87-7

Product Name

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

IUPAC Name

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

Molecular Formula

C9H7F6N

Molecular Weight

243.152

InChI

InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-2-6(4-7)9(13,14)15/h1-4,16H,5H2

InChI Key

OVIFIBWSSSOXLF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(F)(F)F)C(F)(F)F

solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development.

Summary: The trifluoromethyl group (CF₃) is a common motif in pharmaceuticals due to its ability to enhance drug properties such as metabolic stability, lipophilicity, and receptor binding affinity. N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline can serve as a building block for designing novel drug candidates.

Methods of Application: Researchers can incorporate this compound into drug scaffolds by synthetic methods such as nucleophilic substitution, transition-metal-catalyzed reactions, or radical reactions. For example, it can be used as a precursor for the synthesis of fluorinated amino acids or other bioactive molecules.

Results and Outcomes: The resulting drug candidates may exhibit improved pharmacokinetic properties, increased potency, or reduced side effects. Quantitative data on binding affinity, metabolic stability, and in vivo efficacy can be obtained through biological assays and pharmacokinetic studies .

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of both trifluoroethyl and trifluoromethyl groups attached to an aniline structure. Its molecular formula is C9H7F6NC_9H_7F_6N, and it possesses a unique chemical profile due to these fluorinated substituents, which enhance its lipophilicity and stability. The compound is recognized for its potential utility in various fields, including organic synthesis and medicinal chemistry, owing to the distinct properties imparted by the trifluoromethyl groups .

  • Oxidation: This compound can be oxidized to form corresponding nitro compounds using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into amines or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: It is capable of undergoing nucleophilic substitution reactions, particularly at the trifluoromethyl groups, with reagents like sodium hydride or potassium tert-butoxide .

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives depending on the specific reaction conditions.

Research into the biological activity of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline suggests that its unique chemical structure may allow it to interact with various biomolecules. The trifluoromethyl groups enhance its lipophilicity, facilitating better interaction with hydrophobic regions of proteins and other cellular components. This property may lead to alterations in enzyme activity and receptor interactions, making it a candidate for further studies in pharmacology .

The synthesis of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl trifluoromethanesulfonate. This reaction is generally conducted in the presence of a base like potassium carbonate and a solvent such as acetonitrile. The process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

Synthetic Route Overview

  • Starting Materials: 3-(trifluoromethyl)aniline and 2,2,2-trifluoroethyl trifluoromethanesulfonate.
  • Reaction Conditions: Use of potassium carbonate as a base in acetonitrile as a solvent.
  • Outcome: Formation of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline.

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline has several applications across different fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
  • Pharmaceutical Development: The compound is being studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique chemical properties.
  • Material Science: It is utilized in developing advanced materials that exhibit enhanced stability and reactivity .

The interaction studies concerning N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline focus on its ability to bind with various molecular targets. The presence of trifluoromethyl groups may enhance its interaction with biological systems by improving its ability to penetrate cell membranes and interact with intracellular targets. These interactions could lead to significant biological effects that warrant further investigation .

Several compounds share structural similarities with N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)anilineContains both nitro and trifluorinated groupsEnhanced reactivity due to nitro group
3-(Trifluoromethyl)anilineAniline derivative with a single trifluoromethyl groupSimpler structure; less complex reactivity
4-Nitro-N-(trifluoroethyl)anilineContains a nitro group on a trifluoroethyl anilinePotential for different biological activity due to position of nitro group

Uniqueness

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline stands out due to its dual trifluorinated groups which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthesizing complex fluorinated molecules and applications requiring high chemical resistance .

Catalytic Synthetic Routes

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the C–N bond in N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline. A seminal approach involves the coupling of 3-(trifluoromethyl)aniline derivatives with 2,2,2-trifluoroethylamine precursors using aryl halides under mild conditions. The use of AdBippyPhos as a bulky, electron-rich ligand paired with [Pd(allyl)Cl]₂ enables coupling reactions with aryl bromides and chlorides at low catalyst loadings (<0.50 mol%). This system avoids strong bases like NaO* t*-Bu, which could degrade the fluoroalkylamine products, by employing potassium phenoxide (KOPh) to stabilize the palladium intermediate. The turnover-limiting step is identified as reductive elimination from the (BippyPhosPd(Ar)OPh) complex, facilitated by the electron-withdrawing trifluoromethyl group.

Yields exceeding 85% are routinely achieved for analogous substrates, with functional group tolerance encompassing esters, nitriles, and heterocycles. A comparative analysis of ligand systems reveals that AdBippyPhos outperforms Buchwald-type ligands in preventing β-hydride elimination, a critical factor given the steric encumbrance of the trifluoroethyl group.

Iron Porphyrin-Catalyzed Trifluoroethylation

Iron porphyrin complexes enable direct N-trifluoroethylation of 3-(trifluoromethyl)aniline through a cascade diazotization-insertion mechanism. The reaction employs 2,2,2-trifluoroethylamine hydrochloride as both the nitrogen and fluorine source, with Fe(TPP)Cl (tetraphenylporphyrin iron(III) chloride) catalyzing the formation of a trifluoroethyl carbene intermediate. This methodology operates in aqueous solution at 50°C, achieving yields up to 78% for secondary anilines.

Key to the selectivity is the porphyrin ligand’s ability to stabilize high-valent iron species, directing the carbene insertion exclusively to the aromatic amine’s nitrogen center. Substrates bearing electron-withdrawing groups, such as the meta-trifluoromethyl substituent, exhibit enhanced reactivity due to increased amine nucleophilicity. Transient diazonium species formed in situ are rapidly trapped by the iron-carbene complex, minimizing competing aryl radical pathways.

Catalyst-Free Reductive Trifluoroethylation Methods

A scalable, catalyst-free approach utilizes trifluoroacetic acid (TFA) as a trifluoromethyl source in reductive amination with 3-(trifluoromethyl)aniline and aldehydes. The reaction proceeds via in situ formation of a silyl ester intermediate, which undergoes hydride reduction with NaBH₃CN to yield the tertiary amine product. This method tolerates a broad range of functional groups, including unprotected alcohols and heteroarenes, with yields averaging 65–82%.

The absence of transition metal catalysts simplifies purification and eliminates residual metal contamination concerns. Mechanistic studies suggest that TFA acts as both a fluorine donor and proton source, with the silyl ester intermediate preventing over-reduction of the imine.

Industrial Production and Process Optimization

Nitration-Reduction Sequences for Precursor Synthesis

Industrial synthesis often begins with nitration of 3-(trifluoromethyl)benzene derivatives, followed by catalytic hydrogenation to the corresponding aniline. A patented route converts 2-trifluoromethyl-4-chloronitrobenzene to 2-trifluoromethylaniline via hydrogenation over nickel catalysts in aqueous acidic media, achieving 95% yield. Critical to this process is maintaining pH 6–7.5 using phosphorus or boron oxyacids, which suppress dehalogenation side reactions.

Isomer Selectivity in Industrial-Scale Synthesis

Ortho-selective trifluoromethylation of anilines is achievable using ruthenium catalysts with perfluoroalkyl halides. The Ru-catalyzed C–H activation directs perfluoroalkyl groups to the ortho position without requiring protective groups, a significant advantage over traditional Friedel-Crafts approaches. This method, applicable to both anilines and indoles, provides >90% regioselectivity for ortho-isomers when using RfBr (Rf = CF₃, C₂F₅).

Continuous Flow Reactor Applications

Continuous flow electrolysis enables decagram-scale production of 3-trifluoromethylanilinium bisulfates from nitro precursors. The process operates in methanolic H₂SO₄ at 50°C, with a carbon cathode and platinum anode. Precipitation of the bisulfate salt during electrolysis simplifies isolation, yielding 107 g per run with >99% purity. Flow systems also enhance safety by minimizing exposure to hazardous intermediates like diazonium salts.

Reaction Mechanisms and Kinetic Studies

Carbene Transfer Pathways in Metalloporphyrin Systems

In iron porphyrin-catalyzed trifluoroethylation, the Fe(III) center coordinates with the diazo compound generated from 2,2,2-trifluoroethylamine, forming a porphyrin-carbene complex. Density functional theory (DFT) calculations reveal a two-step insertion mechanism: (1) nucleophilic attack by the aniline’s nitrogen on the carbene carbon, followed by (2) proton transfer from the ammonium intermediate to the porphyrin ligand. The computed activation barrier (ΔG‡ = 18.7 kcal/mol) aligns with experimental reaction rates at 50°C.

Base-Dependent Reactivity in C–N Bond Formation

Palladium-catalyzed couplings exhibit pronounced base sensitivity. Strong bases (e.g., NaO* t-Bu) deprotonate the fluoroalkylamine prematurely, leading to catalyst deactivation via Pd–N bond formation. KOPh, with a pK*a ≈ 10, provides sufficient basicity to facilitate oxidative addition of aryl halides while preserving the integrity of the trifluoroethylamine. Kinetic isotope effect (KIE) studies (kH/kD = 1.2) confirm that C–H bond cleavage is not rate-limiting in these systems.

Reductive Elimination Dynamics in Catalytic Cycles

Reductive elimination from (BippyPhosPd(Ar)(NHC₂F₅)) complexes is accelerated by the electron-withdrawing trifluoromethyl group, as shown by Hammett studies (ρ = +1.3). Transmetalation experiments with isotopically labeled aryl halides demonstrate that the aryl group retains configuration during elimination, supporting a concerted three-center transition state. Activation parameters (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 eu) indicate a highly ordered transition state stabilized by the bulky BippyPhos ligand.

XLogP3

4.4

Dates

Last modified: 08-18-2023

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